

# Flt3-IN-2 for In Vivo Mouse Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Flt3-IN-2*

Cat. No.: *B611034*

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This document provides detailed application notes and protocols for the preparation and use of **Flt3-IN-2**, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, in in vivo mouse models of diseases such as Acute Myeloid Leukemia (AML).<sup>[1][2]</sup> **Flt3-IN-2** is a valuable tool for preclinical research aimed at evaluating the therapeutic potential of targeting the FLT3 signaling pathway.

## Chemical and Biological Properties of Flt3-IN-2

**Flt3-IN-2** is a small molecule inhibitor of the FLT3 receptor tyrosine kinase.<sup>[1][2]</sup> Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in AML and lead to constitutive activation of the receptor, promoting cancer cell proliferation and survival.<sup>[3][4]</sup>

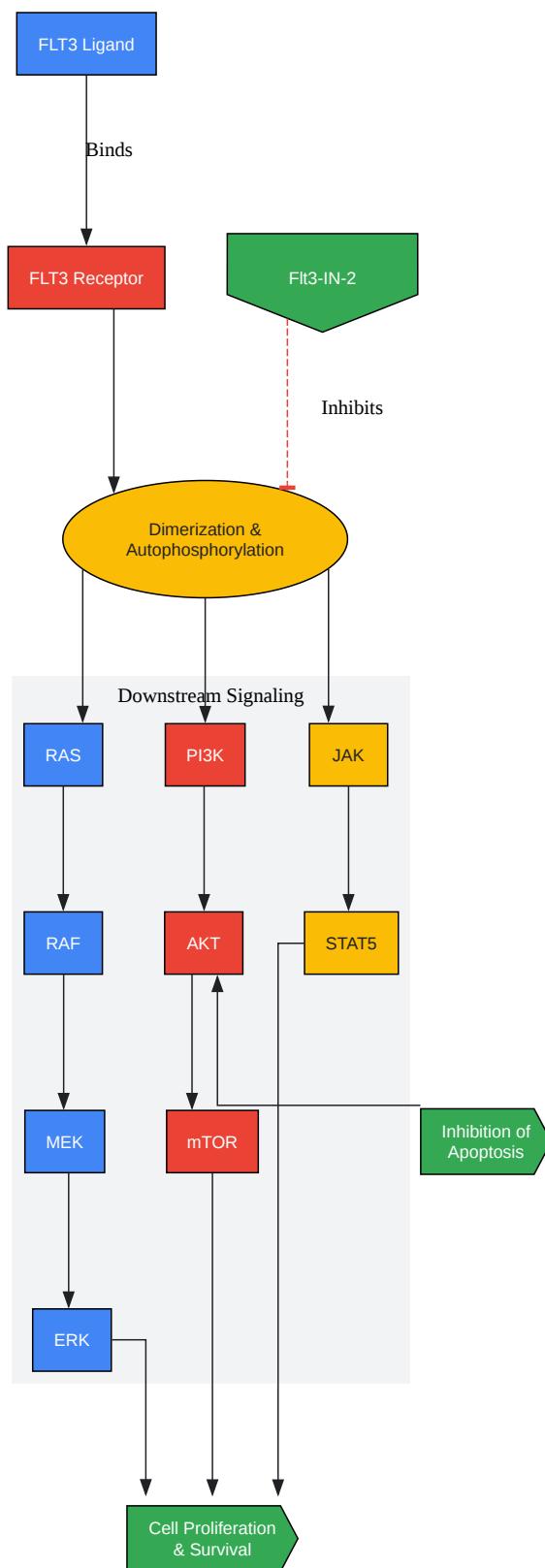
**Flt3-IN-2** demonstrates inhibitory activity against FLT3, with an in vitro IC<sub>50</sub> of less than 1  $\mu$ M.  
<sup>[1][2]</sup>

Property	Value	Source
Molecular Formula	C21H16ClF3N4	<a href="#">[2]</a>
Molecular Weight	416.83 g/mol	<a href="#">[2]</a>
CAS Number	923562-23-6	<a href="#">[2]</a>
In Vitro IC50	< 1 $\mu$ M	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white solid	<a href="#">[1]</a>
Solubility (In Vitro)	DMSO: 20 mg/mL (47.98 mM)	<a href="#">[2]</a>
Ethanol: 4 mg/mL	<a href="#">[2]</a>	
Water: Insoluble	<a href="#">[2]</a>	

Note: It is crucial to use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce the solubility of **Flt3-IN-2**.[\[2\]](#)

## FLT3 Signaling Pathway

The FLT3 signaling pathway plays a critical role in the normal development of hematopoietic stem and progenitor cells. Upon binding of its ligand (FLT3L), the FLT3 receptor dimerizes and autophosphorylates, activating downstream signaling cascades including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. These pathways are crucial for cell survival, proliferation, and differentiation. In FLT3-mutated AML, constitutive activation of this pathway drives leukemogenesis.



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Caption: FLT3 Signaling Pathway and Inhibition by **Flt3-IN-2**.

# In Vivo Preparation and Administration of Flt3-IN-2

Note: Specific in vivo efficacy, pharmacokinetic, and toxicology data for Flt3-IN-2 are not readily available in the public domain. The following protocols are based on general guidelines for similar small molecule inhibitors and specific formulation instructions provided by commercial suppliers. Researchers should perform pilot studies to determine the optimal dose, schedule, and administration route for their specific mouse model and experimental goals.

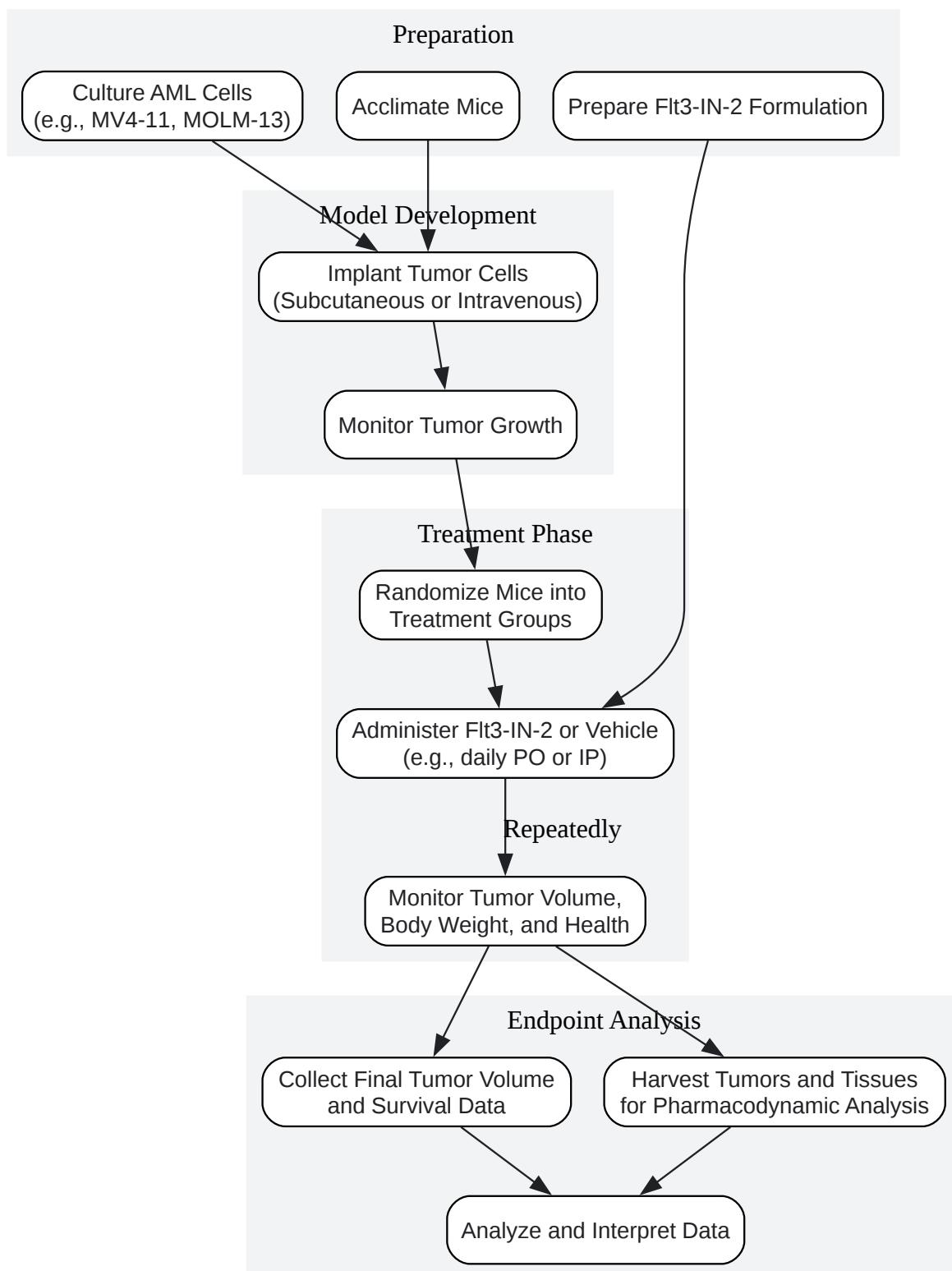
## Formulation Protocols

The choice of formulation depends on the desired route of administration and experimental duration.

Formulation ID	Components	Final Concentration	Notes
F1 (Clear Solution)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	Suitable for intraperitoneal (IP) injection. Prepare fresh daily. <a href="#">[1]</a>
F2 (Clear Solution)	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	Suitable for oral gavage (PO) or IP injection. May not be ideal for long-term studies exceeding two weeks. <a href="#">[1]</a>
F3 (Suspension)	Flt3-IN-2 in Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5%)	≥ 5 mg/mL	Suitable for oral gavage. Requires sonication to ensure a homogenous suspension. <a href="#">[2]</a>

## Experimental Workflow for In Vivo Studies

The following diagram outlines a general workflow for an in vivo efficacy study using Flt3-IN-2 in a xenograft mouse model of AML.

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